molecular formula C11H16N2O3S B2461043 1-(3-Aminobenzenesulfonyl)piperidin-4-ol CAS No. 873537-44-1

1-(3-Aminobenzenesulfonyl)piperidin-4-ol

Cat. No.: B2461043
CAS No.: 873537-44-1
M. Wt: 256.32
InChI Key: RKQBAQBLRVGWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminobenzenesulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C₁₁H₁₆N₂O₃S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of an aminobenzenesulfonyl group attached to a piperidin-4-ol moiety. It is a versatile compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Aminobenzenesulfonyl)piperidin-4-ol typically involves the reaction of 3-aminobenzenesulfonyl chloride with piperidin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Aminobenzenesulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminobenzenesulfonyl)piperidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzenesulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The piperidin-4-ol moiety can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Aminobenzenesulfonyl)piperidin-4-ol can be compared with other similar compounds such as:

  • 1-(3-chloropropyl)piperidin-4-ol
  • 1-(3-fluorobenzyl)piperidin-4-ol
  • 1-(3-decoxypropyl)piperidin-4-ol
  • 1-(3-Aminopropyl)piperidin-4-ol
  • 1-(3-bromopropyl)piperidin-4-ol, hydrobromide
  • 1-[3-(trifluoromethyl)phenyl]piperidin-4-ol
  • 1-[(3-hydroxyphenyl)methyl]piperidin-4-ol
  • 1-(3-phenoxazin-10-ylpropyl)piperidin-4-ol
  • 1-(3-phenothiazin-10-ylpropyl)piperidin-4-ol

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets.

Properties

IUPAC Name

1-(3-aminophenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8,10,14H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQBAQBLRVGWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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